molecular formula C11H14O2 B1274488 1-(2-Isopropoxyphenyl)ethanone CAS No. 70201-54-6

1-(2-Isopropoxyphenyl)ethanone

Cat. No. B1274488
Key on ui cas rn: 70201-54-6
M. Wt: 178.23 g/mol
InChI Key: YFKLYHKKDVPRAI-UHFFFAOYSA-N
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Patent
US08993568B2

Procedure details

Dissolve 1-(2-isopropoxyphenyl)ethanone (1.0 g, 6 mmol) in Et2O (25 mL) and add bromine (0.3 mL, 6 mmol) drop-wise while stirring stir the mixture in the dark at ambient temperature. Wash the reaction mixture with a saturated aqueous Na2CO3 solution. Dry it over MgSO4; filter; collect the filtrate; removed the volatiles under reduced pressure to provide the title compound (1.5 g, 83%). MS (m/z): 258 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11](=[O:13])[CH3:12])([CH3:3])[CH3:2].[Br:14]Br>CCOCC>[Br:14][CH2:12][C:11]([C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[O:4][CH:1]([CH3:3])[CH3:2])=[O:13]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)OC1=C(C=CC=C1)C(C)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.3 mL
Type
reactant
Smiles
BrBr

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stir the mixture in the dark at ambient temperature
WASH
Type
WASH
Details
Wash the reaction mixture with a saturated aqueous Na2CO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry it over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
collect the filtrate
CUSTOM
Type
CUSTOM
Details
removed the volatiles under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)C1=C(C=CC=C1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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